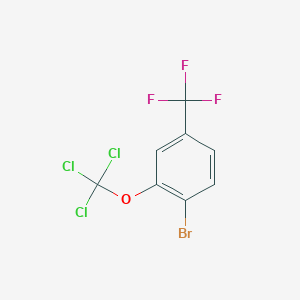

1-Bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene

CAS No.: 1417566-78-9

Cat. No.: VC2721982

Molecular Formula: C8H3BrCl3F3O

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1417566-78-9 |

|---|---|

| Molecular Formula | C8H3BrCl3F3O |

| Molecular Weight | 358.4 g/mol |

| IUPAC Name | 1-bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C8H3BrCl3F3O/c9-5-2-1-4(7(13,14)15)3-6(5)16-8(10,11)12/h1-3H |

| Standard InChI Key | WZNDQUHYMCBPTP-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)OC(Cl)(Cl)Cl)Br |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)OC(Cl)(Cl)Cl)Br |

Introduction

Structural Characteristics

Molecular Structure

1-Bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene belongs to the family of halogenated aromatic compounds. Its structure consists of a benzene ring with three key substituents:

-

A bromine atom at position 1

-

A trichloromethoxy group (-OCCl₃) at position 2

-

A trifluoromethyl group (-CF₃) at position 4

This arrangement creates a highly substituted aromatic compound with multiple halogen atoms, which significantly influences its chemical reactivity and physical properties. The closest structurally characterized analog is 1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene, which differs only in having fluorine atoms instead of chlorine in the methoxy group .

Predicted Physical Properties

Based on the properties of similar compounds, the following physical characteristics can be predicted:

The presence of multiple halogen atoms (bromine, chlorine, and fluorine) contributes to the compound's relatively high density and boiling point compared to non-halogenated aromatic compounds.

Chemical Properties and Reactivity

Reactivity Patterns

The presence of three electron-withdrawing groups on the benzene ring significantly influences the reactivity of 1-Bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene. The following reactivity patterns can be anticipated:

-

Reduced electron density in the aromatic ring due to multiple electron-withdrawing groups

-

Deactivation toward electrophilic aromatic substitution reactions

-

Enhanced susceptibility to nucleophilic aromatic substitution, particularly at the bromine position

-

Potential for metal-catalyzed coupling reactions involving the carbon-bromine bond

Similar compounds like 1-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzene participate in nucleophilic substitution reactions, where the bromine atom can be replaced by nucleophiles such as amines or thiols.

Chemical Stability

The compound is expected to exhibit:

-

High stability toward oxidation due to the presence of halogen substituents

-

Resistance to acidic conditions

-

Potential sensitivity to strong bases, which might attack the trichloromethoxy group

-

Stability under normal storage conditions, similar to other halogenated aromatic compounds

Applications and Research Relevance

Research Value

The compound's value in research stems from:

-

Its unique substitution pattern, offering opportunities for structure-activity relationship studies

-

The presence of both trichloromethoxy and trifluoromethyl groups, allowing selective functionalization

-

Potential for exploring halogen bonding interactions in crystal engineering

Comparative Analysis with Related Compounds

Structural Analogues

Several structurally related compounds provide insight into the potential properties of 1-Bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene:

Structure-Property Relationships

The substitution of -OCF₃ with -OCCl₃ in 1-Bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene is expected to impact the compound's properties in the following ways:

-

Physical Properties: Increased molecular weight and likely higher boiling point compared to the trifluoromethoxy analog.

-

Electron Distribution: Slightly different electronic effects, as chlorine is less electronegative than fluorine but has stronger polarizability.

-

Steric Effects: The larger size of chlorine atoms compared to fluorine may introduce additional steric constraints, potentially affecting reactivity at nearby positions.

-

Lipophilicity: Likely increase in LogP value, enhancing lipophilicity compared to fluorinated analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume